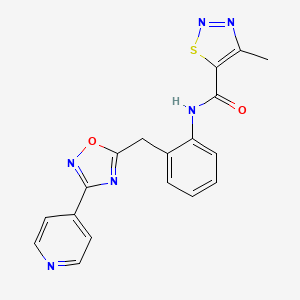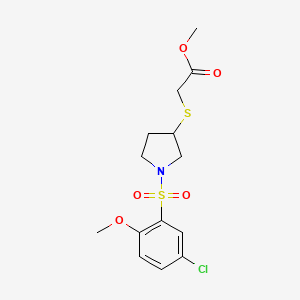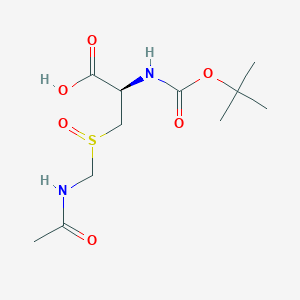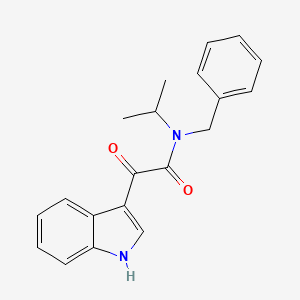
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S . It is a derivative of thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves the addition of various substituted derivatives of the compound and potassium carbonate (1 equivalent) to a solution of methanol: water (9:1). This mixture is then refluxed to break the ester into an acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring are a benzamido group and a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has a molecular weight of 290.34. It has a predicted density of 1.309±0.06 g/cm3 and a predicted pKa of 6.81±0.70. Its melting point is 209 °C .Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibition
Xanthine oxidase (XO): is an enzyme involved in purine metabolism, catalyzing the conversion of hypoxanthine and xanthine to uric acid. Inhibition of XO has therapeutic implications for conditions like gout, cancer, inflammation, and oxidative damage. Ethyl 2-benzamido-4-methylthiazole-5-carboxylate derivatives have been studied as potent XO inhibitors . Notably, compound GK-20 demonstrated an IC50 value of 0.45 µM, making it highly effective. The structure-activity relationship revealed that di-substituted compounds on Ring B were more potent than mono-substituted derivatives. Para-substitution on Ring B was crucial for XO inhibitory potential.
Mecanismo De Acción
While the specific mechanism of action for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is not detailed in the search results, related thiazole-5-carboxylic acid derivatives have been found to inhibit the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .
Direcciones Futuras
The future directions for the study of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate could involve further exploration of its potential as a xanthine oxidase inhibitor, given the known activity of related thiazole-5-carboxylic acid derivatives . This could have implications for the treatment of conditions such as gout and oxidative tissue damage, which are associated with the activity of xanthine oxidase .
Propiedades
IUPAC Name |
ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXTLSMHAEJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677182.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)






![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)